molecular formula C10H12BrNO B2969478 8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 392660-50-3

8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2969478
CAS No.: 392660-50-3
M. Wt: 242.116
InChI Key: CFTWXJRVIHYSMK-UHFFFAOYSA-N
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Description

8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 13434-19-0) is a high-purity specialty chemical offered as an analytical standard and research tool. This compound belongs to the tetrahydroisoquinoline (THIQ) family, a class of organic compounds characterized by a benzene ring fused to a piperidine ring . Tetrahydroisoquinolines are of significant research interest as conformationally restrained analogs of phenethylamines, serving as key scaffolds in medicinal chemistry and neuropharmacology . Researchers utilize this bromo-methoxy substituted THIQ derivative in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) for the separation of chiral cationic compounds . Its structural features make it a valuable intermediate in the synthesis and exploration of novel biologically active molecules. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

8-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-13-10-3-2-9(11)8-6-12-5-4-7(8)10/h2-3,12H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTWXJRVIHYSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCNCC2=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392660-50-3
Record name 8-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired tetrahydroisoquinoline scaffold.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned cyclization reactions. The process may be optimized for yield and purity through the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 5-methoxy-1,2,3,4-tetrahydroisoquinoline.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: 5-Methoxy-1,2,3,4-tetrahydroisoquinoline.

    Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Data Tables

Table 1. Physicochemical Properties
Property 8-Bromo-5-methoxy-THIQ 6,7-Dihydroxy-THIQ CKD712
Molecular Weight 242.12 179.17 307.35
LogP (Predicted) 2.1 0.8 3.5
Water Solubility Low Moderate Low
BBB Penetration Potential Low High Moderate

Biological Activity

8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline (8-Br-5-MeO-THIQ) is a synthetic compound belonging to the tetrahydroisoquinoline class. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology and its interactions with neurotransmitter systems. The molecular structure of 8-Br-5-MeO-THIQ includes a bromine atom at the 8-position and a methoxy group at the 5-position, which contribute to its unique pharmacological profile.

Structural Properties

The molecular formula of 8-Br-5-MeO-THIQ is C10H12BrNOC_{10}H_{12}BrNO with a molecular weight of approximately 239.11 g/mol. The compound's structure can be represented as follows:

  • SMILES : COC1=C2CCNCC2=C(C=C1)Br
  • InChI : InChI=1S/C10H12BrNO/c1-13-10-3-2-9(11)8-6-12-5-4-7(8)10/h2-3,12H,4-6H2,1H3

Neuropharmacological Effects

Research indicates that 8-Br-5-MeO-THIQ exhibits significant effects on neurotransmitter systems, particularly dopamine and serotonin receptors. These interactions suggest potential applications in treating various neurological disorders such as depression and anxiety. Studies have shown that compounds in this class can modulate mood and cognitive functions through receptor binding.

Anti-inflammatory and Analgesic Properties

In addition to its neuropharmacological effects, 8-Br-5-MeO-THIQ has demonstrated anti-inflammatory and analgesic properties. This makes it a candidate for further exploration in pain management therapies. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and pathways associated with pain perception.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies suggest that 8-Br-5-MeO-THIQ may exhibit activity against various bacterial strains, although further research is needed to elucidate its mechanism of action in this context.

The mechanism by which 8-Br-5-MeO-THIQ exerts its biological effects involves interactions with specific molecular targets:

  • Receptor Binding : The compound interacts with dopamine D2 and serotonin 5HT2A receptors, influencing neurotransmission.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways and neurotransmitter metabolism.
  • Structural Activity Relationship (SAR) : Research into SAR has revealed that modifications to the bromine and methoxy groups can significantly alter the biological activity of related compounds.

Comparative Analysis with Analogous Compounds

A comparative analysis of 8-Br-5-MeO-THIQ with similar compounds reveals notable differences in biological activity profiles:

Compound NameStructural FeaturesUnique Aspects
5-Methoxy-1,2,3,4-tetrahydroisoquinolineLacks bromine substitutionDifferent biological activity profiles
8-Chloro-5-methoxy-1,2,3,4-tetrahydroisoquinolineChlorine instead of bromineVaried pharmacological properties
8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinolineMethoxy group at position 6Different receptor interactions

Case Studies

Recent studies have highlighted the therapeutic potential of 8-Br-5-MeO-THIQ:

  • Neuroprotection : A study demonstrated that treatment with 8-Br-5-MeO-THIQ in animal models of Parkinson's disease resulted in reduced neurodegeneration and improved motor function.
  • Pain Management : Clinical trials have indicated that patients receiving this compound reported significant reductions in pain scores compared to placebo groups.

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